P-Toluenesulfonic acid

Description

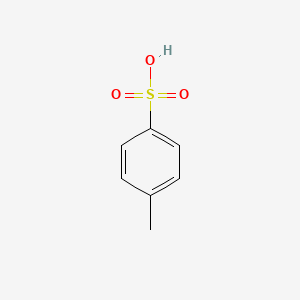

Toluene-4-sulfonic acid is an arenesulfonic acid that is benzenesulfonic acid in which the hydrogen at position 4 is replaced by a methyl group. It is a member of toluenes and an arenesulfonic acid. It is a conjugate acid of a toluene-4-sulfonate.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXIMZWYDAKGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7SO3H, Array, C7H8O3S | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0026701 | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

140 °C @ 20 MM HG, Boiling point = 38 °C | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC LEAFLETS OR PRISMS | |

CAS No. |

104-15-4 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGV5ZG5741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

p-Toluenesulfonic acid monohydrate properties and uses

An In-depth Technical Guide to p-Toluenesulfonic Acid Monohydrate: Properties and Applications

Introduction

p-Toluenesulfonic acid monohydrate (TsOH·H₂O), also known as tosylic acid, is a strong organic acid widely utilized as a catalyst and intermediate in organic synthesis.[1] With the chemical formula CH₃C₆H₄SO₃H·H₂O, it presents as a white, crystalline solid that is soluble in water, alcohols, and other polar organic solvents.[2][3] Unlike many strong mineral acids, TsOH is non-oxidizing, solid, and non-corrosive, making it a convenient and safer alternative for a multitude of chemical transformations.[4][5][6] Its robust acidity, ease of handling, and versatility have established it as an indispensable tool for researchers, chemists, and professionals in drug development and the broader chemical industry.[4][7]

This guide provides a comprehensive overview of the properties, core applications, and experimental protocols associated with p-toluenesulfonic acid monohydrate.

Properties of p-Toluenesulfonic Acid Monohydrate

p-Toluenesulfonic acid is a strong organic acid, approximately one million times stronger than benzoic acid.[1] It is most commonly supplied as the monohydrate.[1]

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 4-methylbenzenesulfonic acid;hydrate | [8] |

| Synonyms | Tosylic acid, PTSA, p-TsOH, Tosic acid | [1] |

| CAS Number | 6192-52-5 | [1][7] |

| Molecular Formula | C₇H₁₀O₄S | [8][9] |

| Molar Mass | 190.22 g/mol | [1][8] |

| Appearance | White/colorless crystalline solid | [1][2][10] |

| Melting Point | 103-107 °C (217-225 °F) | [1] |

| Boiling Point | 140 °C (284 °F) at 20 mmHg | [1] |

| Density | 1.24 g/cm³ | [1][11] |

| pKa | -2.8 (in water, ref for benzenesulfonic acid) | [1] |

| Solubility | Highly soluble in water (67 g/100 mL), alcohols, and other polar organic solvents.[1][3][10] Insoluble in nonpolar solvents like ether.[2][10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectrum | Key Features and Peaks | References |

| ¹H NMR | Spectra available in databases like SpectraBase. | [8][12] |

| ¹³C NMR | Spectra available in databases like SpectraBase. | [8] |

| IR Spectrum | Infrared spectra are available in the Coblentz Society's collection and other databases. | [8][9][13] |

Core Applications in Organic Synthesis

The efficacy of TsOH·H₂O lies in its role as a strong, "organic-soluble" acid catalyst.[1] It is a cornerstone reagent for a vast number of transformations in organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.[7][14][15]

Esterification and Transesterification

TsOH·H₂O is a classic and highly effective catalyst for Fischer-Speier esterification and transesterification reactions.[1][7][16][17] It operates by protonating the carbonyl oxygen of the carboxylic acid or ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[5][18] This catalytic role is fundamental in synthesizing a wide range of esters, from simple flavor compounds to complex pharmaceutical intermediates.[18]

Acetalization and Ketalization

TsOH·H₂O is an excellent catalyst for the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones.[1][5][10] The reaction involves the acid-catalyzed addition of an alcohol or diol to the carbonyl group, a critical step in multi-step syntheses where the carbonyl functionality needs to be masked.[5]

Protection and Deprotection of Alcohols

The tosyl group (Ts), derived from p-toluenesulfonic acid, is a widely used protecting group for alcohols.[1] Alcohols can be converted to tosylates by reacting them with 4-toluenesulfonyl chloride in the presence of a base.[1] Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions, and this reactivity allows for the deoxygenation of alcohols.[1]

Furthermore, TsOH·H₂O is used as a catalyst for protecting alcohols with other groups, such as tetrahydropyran (B127337) (THP).[19][20] It is also effective in the deprotection of acid-labile groups like the Boc (tert-butyloxycarbonyl) group from amines.[5]

Other Key Syntheses

The utility of TsOH·H₂O extends to a wide range of other reactions, including:

-

Polymerization and depolymerization reactions .[21]

-

Rearrangement reactions .[7]

-

Synthesis of heterocyclic compounds such as piperidines, pyrazoles, and quinazolinones.[4][22]

-

One-pot, multi-component reactions , which are highly valued for their efficiency in building molecular complexity.[4][23]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are example protocols for common applications of TsOH·H₂O.

Protocol: THP Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) catalyzed by TsOH·H₂O.[19]

-

Preparation : To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) at room temperature.

-

Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Reaction : Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected alcohol.

Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for synthesizing esters from a carboxylic acid and an alcohol.[24]

-

Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the carboxylic acid (1.0 equivalent), the alcohol (often used as the solvent or in excess), and a suitable azeotroping solvent like toluene.

-

Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).

-

Reaction : Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring : Monitor the reaction progress by TLC or by observing the amount of water collected.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.

Industrial Applications

Beyond its role in laboratory-scale synthesis, TsOH·H₂O is a valuable component in numerous industrial sectors.[21]

-

Resins and Polymers : It serves as an effective catalyst for polymerization and curing reactions in the manufacturing of epoxy resins, amino resins, and various coatings.[21][25][26]

-

Pharmaceuticals : It is a critical reagent and intermediate in the large-scale synthesis of active pharmaceutical ingredients (APIs).[15][25]

-

Other Industries : It also finds use in the production of dyes, plasticizers, cosmetics, and adhesives.[2][21][25]

Safety and Handling

p-Toluenesulfonic acid monohydrate is a corrosive substance that requires careful handling.[2][27]

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |

| GHS07: Exclamation mark | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |

(References:[1])

Handling and Storage

-

Handling : Use in a well-ventilated area.[28][29] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[28] Avoid breathing dust and prevent contact with skin and eyes.[27][29]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][28][30] It is hygroscopic and should be protected from moisture.[1][2][22] Store away from incompatible materials such as strong bases and strong oxidizing agents.[2][28]

Conclusion

p-Toluenesulfonic acid monohydrate is a powerful and versatile strong organic acid. Its solid nature, ease of handling, high acidity, and solubility in organic solvents make it an indispensable catalyst for a vast array of chemical transformations.[5][7] From fundamental reactions like esterification to the intricate, multi-step synthesis of pharmaceuticals, TsOH·H₂O provides an efficient, reliable, and often superior alternative to mineral acids, solidifying its role as a cornerstone of modern organic synthesis.[4][5]

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. P-toluene sulfonic acid monohydrate [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. thomassci.com [thomassci.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. p-TOLUENE SULFONIC ACID FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. nbinno.com [nbinno.com]

- 22. p-Toluenesulfonic acid monohydrate | 6192-52-5 [chemicalbook.com]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 24. ajgreenchem.com [ajgreenchem.com]

- 25. betonnutrition.com [betonnutrition.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. integraclear.com [integraclear.com]

- 29. lobachemie.com [lobachemie.com]

- 30. assets.thermofisher.cn [assets.thermofisher.cn]

p-Toluenesulfonic Acid: A Comprehensive Technical Guide to its Acidity in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of p-Toluenesulfonic acid (p-TSA) in a range of solvents. Understanding the pKa of this widely used strong organic acid is critical for its application as a catalyst and reagent in numerous chemical reactions, particularly in pharmaceutical development and organic synthesis. This document compiles available quantitative data, details common experimental protocols for pKa determination, and presents logical workflows for these methodologies.

Introduction to p-Toluenesulfonic Acid and its Acidity

p-Toluenesulfonic acid (p-TSA), also known as tosylic acid (TsOH), is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, solid organic acid that is highly soluble in water, alcohols, and other polar organic solvents.[1] As an arylsulfonic acid, p-TSA is a strong acid, approximately one million times stronger than benzoic acid.[1] Its non-oxidizing nature and solid form make it a convenient and versatile catalyst for a variety of organic reactions, including esterification, acetalization, and hydration. The acidity of p-TSA, quantified by its pKa value, is a crucial parameter that dictates its catalytic activity and reactivity in different solvent environments. The pKa value is dependent on the solvent's properties, such as polarity, dielectric constant, and its ability to solvate the resulting ions.

pKa of p-Toluenesulfonic Acid in Different Solvents

The acid dissociation constant of p-Toluenesulfonic acid varies significantly with the solvent. The following table summarizes the reported pKa values in several common solvents. It is important to note that values can differ based on the experimental method, temperature, and purity of the reagents.

| Solvent | pKa Value | Temperature (°C) | Method |

| Water | -2.8[1] | Not Specified | Reference for benzenesulfonic acid |

| Water | -2.58 | Not Specified | Calculated[2] |

| Water | -1.34[3] | Not Specified | Not Specified |

| Water | 0.7 | 25 | Not Specified |

| Acetonitrile (MeCN) | 8.5[1] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 0.9 | Not Specified | Titration against indicators |

| Not Specified | -0.43 ± 0.50 | Not Specified | Predicted[4][5] |

Experimental Protocols for pKa Determination

The determination of pKa values in non-aqueous solvents requires meticulous experimental design and execution. The choice of method often depends on the properties of the analyte and the solvent, as well as the desired accuracy. Three common methods are detailed below.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the potential difference (pH) using an electrode system.[6]

Principle: The pKa is the pH at which the acid is half-neutralized. By creating a titration curve (pH vs. volume of titrant added), the equivalence point can be determined. The pH at the half-equivalence point corresponds to the pKa of the acid.

Detailed Methodology:

-

Apparatus: A calibrated pH meter with a glass electrode suitable for non-aqueous solvents, a burette, a stirrer, and a titration vessel.

-

Reagents:

-

High-purity p-Toluenesulfonic acid.

-

Anhydrous non-aqueous solvent (e.g., ethanol, acetonitrile).

-

A standardized solution of a strong base soluble in the chosen solvent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol).

-

-

Procedure:

-

Prepare a solution of p-TSA of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.

-

Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.

-

Place a known volume of the p-TSA solution into the titration vessel and immerse the electrode and the stirrer.

-

Add the standardized basic titrant in small, accurately measured increments.

-

After each addition, allow the potential reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often by analyzing the first or second derivative of the curve).

-

The pH at the volume of titrant corresponding to half the equivalence point volume is the pKa of p-TSA in that solvent.[7][8]

-

Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The different electronic structures of the protonated and deprotonated forms of the molecule lead to different absorption characteristics.[9]

Principle: By measuring the absorbance of a solution at a specific wavelength (where the protonated and deprotonated forms have different molar absorptivities) across a range of pH values, the ratio of the two species can be determined. Using the Henderson-Hasselbalch equation, the pKa can then be calculated.

Detailed Methodology:

-

Apparatus: A UV-Vis spectrophotometer, calibrated pH meter, and quartz cuvettes.

-

Reagents:

-

High-purity p-Toluenesulfonic acid.

-

Anhydrous solvent of choice.

-

A series of buffer solutions with known pH values in the chosen solvent.

-

-

Procedure:

-

Determine the UV-Vis absorption spectra of p-TSA in its fully protonated and fully deprotonated forms to identify the analytical wavelength (λ_max_) where the difference in absorbance is maximal.

-

Prepare a series of solutions of p-TSA with the same concentration in buffers of varying, known pH values.

-

Measure the absorbance of each solution at the predetermined analytical wavelength.

-

Plot the measured absorbance against the pH of the solutions. This will generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this sigmoid curve, which is the point of half-protonation.[10][11]

-

NMR Spectroscopy (Chemical Shift Imaging)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for pKa determination, especially in non-aqueous solvents where traditional pH measurements can be challenging. The chemical shift of a nucleus near the acidic proton is often sensitive to the protonation state of the molecule.

Principle: The observed chemical shift of a specific nucleus is the weighted average of the chemical shifts of the protonated and deprotonated species. By monitoring the change in chemical shift as a function of the solution's acidity, a titration curve can be generated, and the pKa can be determined.

Detailed Methodology (specifically for DMSO):

-

Apparatus: A high-field NMR spectrometer equipped with a gradient probe.

-

Reagents:

-

Anhydrous deuterated solvent (e.g., DMSO-d₆).

-

p-Toluenesulfonic acid.

-

A suitable non-aqueous base (e.g., a non-nucleophilic phosphazene base).

-

A set of pH indicators for the non-aqueous solvent with known pKa values.

-

-

Procedure:

-

Prepare a stock solution of the analyte (p-TSA), the base, and the pH indicators in the anhydrous deuterated solvent in a glovebox to exclude moisture.

-

To establish a pH gradient in an NMR tube, a small amount of a solid acid is placed at the bottom of the tube.

-

The solution containing the analyte, base, and indicators is carefully layered on top. Diffusion of the acid creates a continuous pH gradient along the length of the NMR tube.

-

A chemical shift image (CSI) is recorded, which provides a series of NMR spectra at different positions along the tube, each corresponding to a different pH.

-

The pH at each position is determined from the chemical shifts of the known pH indicators.

-

The chemical shift of a sensitive nucleus in p-TSA is measured from each spectrum.

-

A plot of the analyte's chemical shift versus the determined pH yields a titration curve.

-

The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for pKa determination.

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Comprehensive Guide to the Laboratory Synthesis and Purification of p-Toluenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of p-Toluenesulfonic acid (p-TsOH), a versatile and widely used strong organic acid catalyst in chemical research and the pharmaceutical industry. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key quantitative data to ensure reproducibility and high purity of the final product.

Introduction

p-Toluenesulfonic acid, also known as tosylic acid (TsOH), is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, hygroscopic solid that is highly soluble in water, alcohols, and other polar organic solvents.[1][2] In laboratory and industrial settings, p-TsOH is a preferred acid catalyst over mineral acids like sulfuric acid because it is a solid, making it easier to handle and weigh, and it is less oxidizing.[3] It is commonly used in a variety of organic transformations, including esterification, acetalization, dehydration, and Friedel-Crafts reactions.[3] This guide focuses on its preparation via the electrophilic aromatic sulfonation of toluene (B28343).

Synthesis of p-Toluenesulfonic Acid Monohydrate

The most common laboratory method for the synthesis of p-Toluenesulfonic acid is the direct sulfonation of toluene with concentrated sulfuric acid.[1][3] This reaction is an electrophilic aromatic substitution where the sulfonating agent, typically sulfur trioxide (SO₃) or the HSO₃⁺ cation present in concentrated sulfuric acid, attacks the electron-rich aromatic ring of toluene.[4] The reaction is reversible, and to drive the equilibrium towards the product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[4]

Experimental Protocol: Sulfonation of Toluene

This protocol is a compilation of best practices from established laboratory procedures.[2][4]

Materials:

-

Toluene (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium chloride solution

-

Activated charcoal (optional)

-

Deionized water

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of toluene and 20 mL of concentrated sulfuric acid.[2] Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction mixture will become biphasic. As the reaction proceeds, water will be formed and will be collected in the Dean-Stark trap as an azeotrope with toluene. The lower aqueous layer in the trap should be periodically drained. Continue the reflux for 5-6 hours or until no more water is collected in the trap.[2]

-

Quenching and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully add a few milliliters of water to the cooled reaction mixture. This should induce the crystallization of p-Toluenesulfonic acid monohydrate.[2]

-

Isolation of Crude Product: If the product does not crystallize readily, scratching the inside of the flask with a glass rod may initiate crystallization. The crude p-Toluenesulfonic acid is then isolated by vacuum filtration using a Büchner funnel and washed with a small amount of cold water.[2]

Purification of p-Toluenesulfonic Acid Monohydrate

The crude p-Toluenesulfonic acid may contain unreacted sulfuric acid and other impurities. Recrystallization is the most common method for purification.

Experimental Protocol: Recrystallization

Procedure:

-

Dissolution: Dissolve the crude p-Toluenesulfonic acid in a minimum amount of hot deionized water. If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.[2]

-

Crystallization: Cool the hot, clear filtrate in an ice-salt bath. To further decrease the solubility of the p-Toluenesulfonic acid and promote crystallization, gaseous hydrogen chloride can be bubbled through the cold solution.[1][2]

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration and wash them with a small amount of cold water. The purified p-Toluenesulfonic acid monohydrate should be dried in a desiccator over a suitable drying agent like anhydrous calcium chloride or sodium hydroxide (B78521) to remove residual water and HCl.[1]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and characterization of p-Toluenesulfonic acid.

| Parameter | Value | Reference |

| Synthesis | ||

| Toluene | 100 mL | [2] |

| Conc. H₂SO₄ | 20 mL | [2] |

| Reaction Time | 5-6 hours | [2] |

| Reaction Temperature | Reflux (approx. 111 °C) | |

| Theoretical Yield | Approx. 36.8 g | Calculated |

| Typical Experimental Yield | ~25 g (monohydrate) | [2] |

| Characterization | ||

| Appearance | White crystalline solid | [1] |

| Melting Point (monohydrate) | 104-105 °C | [2] |

| Purity (after purification) | >99% | [5] |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.51 (d, J = 7.9 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 2.27 (s, 3H) | [6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 144.68, 139.04, 128.83, 125.95, 21.25 | [6] |

| IR (KBr, cm⁻¹) | 3103, 2965, 2863, 1486, 1395, 1286, 724 | [6] |

Experimental Workflow and Visualization

The overall process for the synthesis and purification of p-Toluenesulfonic acid can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis and purification of p-Toluenesulfonic acid.

Safety Considerations

-

Toluene is a flammable liquid and its vapors can form explosive mixtures with air. It is also harmful and can cause irritation. Handle in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When diluting, always add acid to water, never the other way around.

-

The reaction should be conducted with care, ensuring proper assembly of the glassware to avoid leaks.

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and purification of high-purity p-Toluenesulfonic acid in a laboratory setting. By following the outlined protocols and adhering to the safety precautions, researchers can confidently prepare this important catalytic reagent for their synthetic needs. The provided quantitative data and spectroscopic information will aid in the characterization and quality control of the final product.

References

- 1. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. spegroup.ru [spegroup.ru]

- 5. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

p-Toluenesulfonic Acid: A Comprehensive Technical Guide to Safety and Handling

Introduction: p-Toluenesulfonic acid (PTSA), also known as tosylic acid (TsOH), is a strong organic acid widely utilized as a catalyst in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] This guide provides an in-depth overview of the safety precautions and handling protocols necessary for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with its use.

Hazard Identification and Classification

p-Toluenesulfonic acid is classified as a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5][6] The signal word for this chemical is "Danger".[4][5][7] It is also hygroscopic, meaning it readily absorbs moisture from the air.[4][7]

1.1. GHS Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for PTSA.

| Code | Hazard Statement | Reference |

| H314 | Causes severe skin burns and eye damage. | [4][5] |

| H315 | Causes skin irritation. | [8] |

| H319 | Causes serious eye irritation. | [8] |

| H335 | May cause respiratory irritation. | [2][5][8] |

| H290 | May be corrosive to metals. | [5] |

1.2. Primary Health Hazards

-

Eye Contact: Highly corrosive to the eyes; contact can cause severe irritation, burns, and potentially permanent blindness.[1][2]

-

Skin Contact: Corrosive to the skin, causing irritation, redness, pain, and severe chemical burns upon contact.[1][2][6]

-

Inhalation: Inhalation of dust or fumes is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[2] Symptoms may include a burning sensation, coughing, wheezing, shortness of breath, and laryngitis.[2]

-

Ingestion: Harmful or fatal if swallowed.[2] It can cause severe burns to the mouth, throat, and stomach, leading to vomiting, diarrhea, and severe tissue scarring.[2]

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are essential to minimize exposure when handling p-Toluenesulfonic acid.

2.1. Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of dust or fumes as low as possible.[1][2]

-

Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate emergency use.[3][7]

2.2. Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling PTSA.

| Body Part | Protection | Standard/Specification | Reference |

| Eyes/Face | Chemical safety goggles and/or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. | [1][7] |

| Skin | Acid-resistant gloves (e.g., nitrile, neoprene) and protective clothing such as a lab coat, coveralls, or an apron. | Ensure gloves are suitable for the task and chemical compatibility. | [1][3][7] |

| Respiratory | A NIOSH-approved respirator with a particulate filter should be used if dust or mists are generated and ventilation is inadequate. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 is required. | [1][2][7] |

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

3.1. Safe Handling Procedures

-

Avoid all contact with eyes, skin, and clothing.[9]

-

Minimize dust generation and accumulation during handling.[1][7]

-

Use only in a well-ventilated area or under a chemical fume hood.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]

3.2. Storage Conditions

-

Keep containers tightly closed and protected from physical damage.[2]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure. Seek immediate medical attention for all significant exposures.[1][2]

Caption: Workflow for first aid response to p-Toluenesulfonic acid exposure.

4.1. Detailed First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with plenty of water for a minimum of 15 minutes.[1] Seek medical attention if irritation develops or persists.[2][7]

-

Inhalation: Move the victim to fresh air immediately.[1][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1][6][7] If the victim is conscious, rinse their mouth and give large quantities of water to drink.[2] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2]

Accidental Release and Disposal

Spills must be handled promptly and safely, with proper disposal of waste materials.

Caption: Step-by-step procedure for cleaning up a p-Toluenesulfonic acid spill.

5.1. Spill Cleanup Protocol

-

Evacuate all personnel not wearing protective equipment from the spill area.[3]

-

Wear suitable protective equipment, including respiratory protection, chemical-resistant gloves, goggles, and protective clothing.[1][2]

-

Prevent the spread of the spill and stop it from entering drains.[2][10]

-

For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2][7] Avoid actions that generate dust.[1][2]

-

After the material is collected, the area can be decontaminated.[10]

-

Wash the spill area and prevent runoff from entering drains.[10]

5.2. Waste Disposal

-

Disposal of p-Toluenesulfonic acid and its containers must be in accordance with all local, state, and federal regulations.[2][8]

-

The chemical waste may need to be classified as hazardous waste.[1][3]

Fire-Fighting Measures

While combustible, p-Toluenesulfonic acid does not ignite readily.[3]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][3][6]

-

Specific Hazards: Combustion produces poisonous and corrosive gases, including oxides of sulfur and carbon.[2][3][4] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[1][2] Use a water spray to keep fire-exposed containers cool.[3]

Physical, Chemical, and Toxicological Data

7.1. Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White or colorless crystals/solid. | [3][7] |

| Molecular Formula | C₇H₈O₃S · H₂O (Monohydrate) | [2][5] |

| Molecular Weight | 190.22 g/mol (Monohydrate) | [2][5] |

| Melting Point | 103-106 °C (217-223 °F) | [11] |

| Boiling Point | 140 °C (284 °F) at 20 mmHg | [11] |

| Flash Point | 184 °C (363 °F) (Closed Cup) | [6][11] |

| Solubility | Soluble in water, alcohol, and ether. | [11] |

| Stability | Stable under normal conditions. Hygroscopic. | [2][4] |

7.2. Toxicological Data

| Test | Result | Species | Reference |

| LD50 Oral | 2570 mg/kg (Monohydrate) | Rat | [12] |

| LD50 Oral | 400 mg/kg (Anhydrous) | Rat | [13] |

| LD50 Oral | 1683 mg/kg (Monohydrate) | Mouse | [12] |

7.3. Stability and Reactivity

-

Reactivity: Corrosive to many metals, potentially producing flammable/explosive hydrogen gas.[5][6]

-

Chemical Stability: The product is stable under recommended storage conditions.[2][12]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and dust formation.[4]

-

Incompatible Materials: Strong oxidizing agents, strong bases, metals, and amines.[1][2][3]

-

Hazardous Decomposition Products: Upon heating or combustion, it produces toxic fumes of carbon oxides (CO, CO₂) and sulfur oxides (SOx).[1][2][4]

References

- 1. capitalresin.com [capitalresin.com]

- 2. integraclear.com [integraclear.com]

- 3. nj.gov [nj.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ICSC 0773 - p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) [inchem.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Catalytic Core: A Technical Guide to p-Toluenesulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonic acid (p-TsOH) is a cornerstone of modern organic synthesis, prized for its efficacy as a strong, yet manageable, Brønsted acid catalyst. Its solid, non-corrosive nature and solubility in organic solvents make it a versatile and practical alternative to mineral acids. This technical guide provides an in-depth exploration of the catalytic mechanisms of p-TsOH in three fundamental organic transformations: Fischer esterification, acetal (B89532) formation, and the dehydration of alcohols. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and professionals in drug development and chemical sciences with a comprehensive understanding of p-TsOH's catalytic prowess.

Introduction: The Enduring Utility of p-Toluenesulfonic Acid

p-Toluenesulfonic acid, a strong organic acid with a pKa of approximately -2.8, is an indispensable tool in the organic chemist's arsenal.[1] Its monohydrate form is a white, crystalline solid, offering significant advantages in handling and weighing over corrosive liquid acids like sulfuric acid.[2] The presence of the tosyl group (CH₃C₆H₄SO₂) confers solubility in a range of organic solvents, facilitating its use in homogeneous catalysis.[3][4]

This guide will delve into the fundamental catalytic role of p-TsOH, focusing on its ability to protonate key functional groups, thereby activating substrates for subsequent nucleophilic attack or elimination. We will explore its application in Fischer esterification, the formation of acetals as protecting groups for carbonyl compounds, and the dehydration of alcohols to yield alkenes.

The Core Mechanism: A Tale of Protonation

At the heart of p-TsOH's catalytic activity lies its capacity to act as a potent proton donor. In the non-aqueous environments typical of many organic reactions, p-TsOH efficiently protonates oxygen-containing functional groups, a critical first step in numerous transformations. This protonation enhances the electrophilicity of the substrate or converts a poor leaving group into an excellent one.

Fischer Esterification: Activating the Carboxyl Group

In the Fischer esterification, p-TsOH catalyzes the reaction between a carboxylic acid and an alcohol to form an ester. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by p-TsOH. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][5] The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester and regenerate the catalyst.

Acetal Formation: Protecting Carbonyls

Acetal formation is a crucial strategy for the protection of aldehydes and ketones. p-TsOH is a common catalyst for this reaction, where a carbonyl compound reacts with two equivalents of an alcohol or one equivalent of a diol. The catalytic cycle begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by an alcohol molecule, leading to a hemiacetal intermediate.[6] A second alcohol molecule then displaces the hydroxyl group of the hemiacetal, which is protonated by p-TsOH to form a good leaving group (water), ultimately yielding the acetal.

Dehydration of Alcohols: Generating Alkenes

The dehydration of alcohols to form alkenes is another acid-catalyzed reaction where p-TsOH is frequently employed. The mechanism for secondary and tertiary alcohols typically proceeds via an E1 pathway.[7][8] The hydroxyl group of the alcohol is first protonated by p-TsOH, converting it into a good leaving group, water.[7] The departure of water results in the formation of a carbocation intermediate. A base (often the conjugate base of the acid or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.

Quantitative Data on p-TsOH Catalyzed Reactions

The efficiency of p-TsOH catalysis is evident in the high yields and often mild reaction conditions reported for various transformations. The following tables summarize quantitative data for representative esterification, acetal formation, and dehydration reactions.

Table 1: p-TsOH Catalyzed Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Coumaric Acid | Methanol (B129727) | 8 (w/w) | 65-70 (Reflux) | 4-6 | 80-90 | [9] |

| Benzoic Acid | 1-Butanol | Not Specified | 92.2-116.4 | 2 | 92 (Conversion) | [10] |

| Caffeic Acid | Methanol | 8 (w/w) | 65 | 4 | 84 | [11] |

| Acetic Acid | Ethylene (B1197577) Glycol Butyl Ether | 3 | 80-95 | 1 | 98.8 | [12] |

Table 2: p-TsOH Catalyzed Acetal Formation

| Carbonyl Compound | Alcohol/Diol | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Acetophenone derivative | Ethylene Glycol | Benzene (B151609) | Reflux | 4 | Not Specified | [13] |

| Ethyl Acetoacetate | Ethylene Glycol | Not Specified | Reflux | Not Specified | 53.1 (92.05% purity) | [10] |

| Benzaldehyde | Ethylene Glycol | Not Specified | Not Specified | Not Specified | 97 (Conversion) | [14] |

| Cyclohexanone (B45756) | Ethylene Glycol | Benzene | Reflux | Not Specified | Not Specified | [15] |

| Trimethylolpropane | Acetone | Petroleum Ether | Reflux | 14 | Not Specified | [16] |

Table 3: p-TsOH Catalyzed Dehydration of Alcohols

| Alcohol | Product(s) | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Methyl-2-butanol (B152257) | 2-Methyl-2-butene & 2-Methyl-1-butene | > 45 (Distillation) | Not Specified | Not Specified | [17] |

| Cyclohexanol | Cyclohexene | Not Specified | Not Specified | Not Specified | [16] |

| tert-Butanol | Isobutylene | 50-120 | Not Specified | >99 (Conversion) |

Experimental Protocols

The following are detailed methodologies for key reactions catalyzed by p-TsOH.

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol

Materials:

-

Benzoic acid

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (e.g., 6.1 g) in an excess of methanol (e.g., 20 mL).

-

Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2-0.5 g).

-

Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water (e.g., 50 mL).

-

Extract the aqueous layer with dichloromethane (e.g., 40 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.

-

The product can be further purified by distillation.

Protocol 2: Acetal Protection of Cyclohexanone with Ethylene Glycol

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Benzene or Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add cyclohexanone (e.g., 1 equivalent), ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of p-TsOH·H₂O (e.g., 0.01-0.05 equivalents) in benzene or toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclic acetal.

-

The product can be purified by distillation or chromatography if necessary.

Protocol 3: Dehydration of 2-Methyl-2-butanol

Materials:

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, place 2-methyl-2-butanol (e.g., 15 mL).

-

Cool the flask in an ice bath and slowly add a catalytic amount of p-TsOH·H₂O (a small spatula tip) or a few milliliters of concentrated sulfuric acid with swirling.

-

Set up a fractional distillation apparatus with the reaction flask as the distilling pot.

-

Gently heat the mixture. The alkene products (2-methyl-2-butene and 2-methyl-1-butene) are volatile and will distill out of the reaction mixture. Collect the distillate in a receiver cooled in an ice bath.

-

Continue the distillation until no more product is collected or the temperature in the distilling head rises significantly.

-

Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The product is a mixture of alkene isomers and can be analyzed, for example, by gas chromatography (GC) to determine the product ratio.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the catalytic pathways for the reactions discussed.

Caption: Catalytic cycle of Fischer Esterification.

Caption: Catalytic cycle of Acetal Formation.

Caption: Catalytic cycle of Alcohol Dehydration (E1).

Conclusion

p-Toluenesulfonic acid remains a highly effective and versatile Brønsted acid catalyst for a multitude of organic transformations. Its fundamental mechanism of action, centered on the protonation of oxygen-containing functional groups, provides a powerful means of activating substrates for key synthetic steps. The data and protocols presented in this guide underscore the practical utility of p-TsOH in Fischer esterification, acetal formation, and alcohol dehydration. For researchers and professionals in drug development and the chemical sciences, a thorough understanding of the principles and applications of p-TsOH catalysis is essential for the efficient and strategic design of synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]

- 6. Solved In this experiment, you will synthesize a mixture of | Chegg.com [chegg.com]

- 7. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 10. shd.org.rs [shd.org.rs]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. brainly.com [brainly.com]

- 15. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]

- 16. studylib.net [studylib.net]

- 17. taylorfrancis.com [taylorfrancis.com]

A Technical Guide to the Spectroscopic Data of p-Toluenesulfonic Acid

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-Toluenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization. Detailed experimental protocols and tabulated spectral data are presented to facilitate easy reference and application.

Chemical Structure and Spectroscopic Overview

p-Toluenesulfonic acid (p-TsOH) is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, solid organic acid that is about a million times stronger than benzoic acid. As a strong, non-oxidizing acid, it is a widely used catalyst in organic synthesis. Its structure, consisting of a substituted benzene (B151609) ring, a methyl group, and a sulfonic acid group, gives rise to characteristic signals in various spectroscopic analyses.